![molecular formula C19H14F2N2O4S B2913278 N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide CAS No. 478064-28-7](/img/structure/B2913278.png)

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

Several synthetic strategies have been developed for the preparation of dihydronaphthofurans (DHNs), including annulation of naphthols with various reagents, cycloaddition reactions, intramolecular transannulation, Friedel–Crafts, Wittig, Claisen rearrangement, and neophyl rearrangement. These methods allow access to diverse derivatives of dihydronaphthofurans .

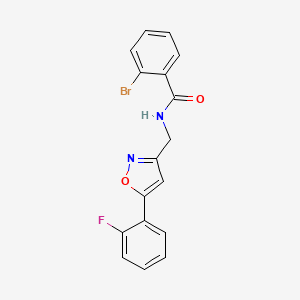

Molecular Structure Analysis

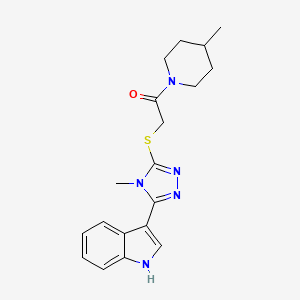

The molecular structure of N’-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide consists of a naphthofuran ring fused with a carbonyl group and a difluorobenzenesulfonohydrazide moiety. The exact arrangement of atoms and bond angles can be visualized using computational tools or molecular modeling software .

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including nucleophilic additions, substitutions, and cyclizations. For example, a one-step synthesis of ethyl 1,2-dihydronaphtho[2,1-b]furan-2-carboxylates has been reported from substituted naphthols and ethyl 2,3-dibromopropanoate .

Scientific Research Applications

Synthesis of Dihydronaphthofurans

Dihydronaphthofurans (DHNs) are an important class of arene ring-fused furans found in many natural and non-natural products and drug candidates with relevant biological and pharmacological activities . The compound could potentially be used in the synthesis of these DHNs .

Photochromic Properties

Vinylidene-naphthofurans, a category that this compound could fall under, exhibit photochromic properties when exposed to UV or sunlight at room temperature . This makes them potentially useful in the development of photo-responsive materials .

Inhibitors of NF-κB Activity

The compound could potentially be used as an inhibitor of NF-κB activity . NF-κB is a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, and bacterial or viral antigens .

Anticancer Agents

The compound could potentially be used as an anticancer agent . It has been found to exhibit potent cytotoxicity at low concentrations against certain cell lines .

Antibacterial Activity

Furan-containing compounds, which this compound is a part of, have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, including antibacterial activity . This makes them potentially useful in the development of new antibacterial agents .

Antifungal and Antiviral Activities

In addition to their antibacterial properties, furan-containing compounds have also been found to exhibit antifungal and antiviral activities . This suggests potential applications in the treatment of fungal and viral infections .

Future Directions

properties

IUPAC Name |

N'-(2,4-difluorophenyl)sulfonyl-1,2-dihydrobenzo[e][1]benzofuran-2-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14F2N2O4S/c20-12-6-8-18(15(21)9-12)28(25,26)23-22-19(24)17-10-14-13-4-2-1-3-11(13)5-7-16(14)27-17/h1-9,17,23H,10H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCVHYNSHLQSRSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC2=C1C3=CC=CC=C3C=C2)C(=O)NNS(=O)(=O)C4=C(C=C(C=C4)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-2,4-difluorobenzenesulfonohydrazide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Sulfamoylphenyl)methyl]-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2913197.png)

![6-(azepan-1-ylsulfonyl)-2-(2-chlorobenzyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2913199.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(4'-fluoro-[1,1'-biphenyl]-4-yl)methanone](/img/structure/B2913204.png)

![5-(3,5-dimethoxybenzyl)-7-(furan-2-yl)-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2913205.png)

![1-(7-(4-Ethylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B2913209.png)

![3,5-Dichloro-4-[(dimethylcarbamoyl)methoxy]benzene-1-sulfonyl chloride](/img/structure/B2913210.png)

![ethyl 4-[3-(2-furyl)-4,6-dioxo-2-phenylhexahydro-5H-pyrrolo[3,4-d]isoxazol-5-yl]benzoate](/img/structure/B2913212.png)

![1-[(tert-butoxy)carbonyl]-4-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B2913213.png)

![Methyl [(3-Nitrothien-2-yl)thio]acetate](/img/structure/B2913215.png)